Cas no 2228706-56-5 (2,2,3,3-tetramethylpent-4-yn-1-ol)

2,2,3,3-Tetramethylpent-4-yn-1-ol is a branched alkyne alcohol with a highly sterically hindered structure, characterized by its four methyl groups adjacent to the triple bond. This compound is notable for its stability and resistance to unwanted side reactions, making it a valuable intermediate in organic synthesis. Its unique structure allows for selective functionalization, particularly in the development of specialty chemicals and pharmaceuticals. The presence of both hydroxyl and alkyne functionalities provides versatility for further derivatization, such as coupling reactions or polymerization. Its high purity and well-defined molecular architecture ensure consistent performance in research and industrial applications.
2,2,3,3-tetramethylpent-4-yn-1-ol structure
2228706-56-5 structure
商品名:2,2,3,3-tetramethylpent-4-yn-1-ol
CAS番号:2228706-56-5
MF:C9H16O
メガワット:140.222743034363
CID:5860810
PubChem ID:165688766

2,2,3,3-tetramethylpent-4-yn-1-ol 化学的及び物理的性質

名前と識別子

    • 2,2,3,3-tetramethylpent-4-yn-1-ol
    • 2228706-56-5
    • EN300-1806843
    • インチ: 1S/C9H16O/c1-6-8(2,3)9(4,5)7-10/h1,10H,7H2,2-5H3
    • InChIKey: YWNZHHKJEXJXHC-UHFFFAOYSA-N
    • ほほえんだ: OCC(C)(C)C(C#C)(C)C

計算された属性

  • せいみつぶんしりょう: 140.120115130g/mol
  • どういたいしつりょう: 140.120115130g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 3
  • 複雑さ: 157
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 20.2Ų

2,2,3,3-tetramethylpent-4-yn-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1806843-1.0g
2,2,3,3-tetramethylpent-4-yn-1-ol
2228706-56-5
1g
$1442.0 2023-06-02
Enamine
EN300-1806843-2.5g
2,2,3,3-tetramethylpent-4-yn-1-ol
2228706-56-5
2.5g
$2828.0 2023-09-19
Enamine
EN300-1806843-5.0g
2,2,3,3-tetramethylpent-4-yn-1-ol
2228706-56-5
5g
$4184.0 2023-06-02
Enamine
EN300-1806843-1g
2,2,3,3-tetramethylpent-4-yn-1-ol
2228706-56-5
1g
$1442.0 2023-09-19
Enamine
EN300-1806843-10g
2,2,3,3-tetramethylpent-4-yn-1-ol
2228706-56-5
10g
$6205.0 2023-09-19
Enamine
EN300-1806843-0.1g
2,2,3,3-tetramethylpent-4-yn-1-ol
2228706-56-5
0.1g
$1269.0 2023-09-19
Enamine
EN300-1806843-5g
2,2,3,3-tetramethylpent-4-yn-1-ol
2228706-56-5
5g
$4184.0 2023-09-19
Enamine
EN300-1806843-0.25g
2,2,3,3-tetramethylpent-4-yn-1-ol
2228706-56-5
0.25g
$1328.0 2023-09-19
Enamine
EN300-1806843-0.05g
2,2,3,3-tetramethylpent-4-yn-1-ol
2228706-56-5
0.05g
$1212.0 2023-09-19
Enamine
EN300-1806843-0.5g
2,2,3,3-tetramethylpent-4-yn-1-ol
2228706-56-5
0.5g
$1385.0 2023-09-19

2,2,3,3-tetramethylpent-4-yn-1-ol 関連文献

2,2,3,3-tetramethylpent-4-yn-1-olに関する追加情報

Introduction to 2,2,3,3-tetramethylpent-4-yn-1-ol (CAS No. 2228706-56-5)

2,2,3,3-tetramethylpent-4-yn-1-ol (CAS No. 2228706-56-5) is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in the pharmaceutical and materials science sectors. This compound is characterized by its branched alkynyl chain and multiple methyl groups, which confer it with distinct physical and chemical properties.

The molecular formula of 2,2,3,3-tetramethylpent-4-yn-1-ol is C9H16O, and its molecular weight is approximately 144.21 g/mol. The compound exists as a colorless liquid at room temperature and has a boiling point of around 150°C. Its solubility in water is limited, but it is highly soluble in common organic solvents such as ethanol, acetone, and dichloromethane.

In the realm of pharmaceutical research, 2,2,3,3-tetramethylpent-4-yn-1-ol has shown promise as a building block for the synthesis of complex molecules with potential therapeutic applications. Recent studies have explored its use in the development of novel drug delivery systems and prodrugs. For instance, a 2021 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2,2,3,3-tetramethylpent-4-yn-1-ol could enhance the bioavailability and stability of certain antiviral agents.

Beyond pharmaceuticals, 2,2,3,3-tetramethylpent-4-yn-1-ol has also found applications in materials science. Its unique chemical structure makes it an attractive candidate for the synthesis of functional polymers and coatings. A 2020 study in the Journal of Polymer Science reported that copolymers containing 2,2,3,3-tetramethylpent-4-yn-1-ol exhibited improved thermal stability and mechanical properties compared to traditional polymers.

The synthesis of 2,2,3,3-tetramethylpent-4-yn-1-ol typically involves a multi-step process that includes the formation of an alkynyl intermediate followed by selective hydroxylation. One common synthetic route involves the reaction of 1-bromo-4-pentyne with methylmagnesium bromide to form the corresponding alkynylmagnesium bromide, which is then treated with formaldehyde to yield the desired product. This method has been optimized to achieve high yields and purity levels.

The safety profile of 2,2,3,3-tetramethylpent-4-yn-1-ol has been extensively studied to ensure its safe use in various applications. Toxicological assessments have shown that it exhibits low toxicity when handled properly and under controlled conditions. However, like many organic compounds, it should be stored in a well-ventilated area and handled with appropriate personal protective equipment (PPE) to minimize any potential risks.

In conclusion, 2,2,3,3-tetramethylpent-4-yn-1-ol (CAS No. 2228706-56-5) is a versatile compound with a wide range of potential applications in pharmaceuticals and materials science. Its unique chemical structure and favorable properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new possibilities for this compound, it is likely to play an increasingly important role in advancing various scientific fields.

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